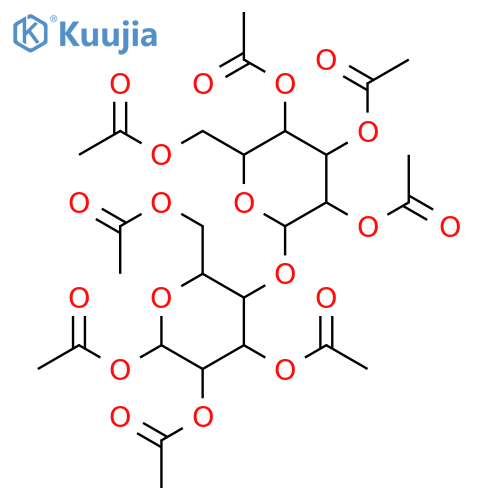Cas no 3616-19-1 (D-(+)-Cellobiose Octaacetate)

D-(+)-Cellobiose Octaacetate structure
商品名:D-(+)-Cellobiose Octaacetate
D-(+)-Cellobiose Octaacetate 化学的及び物理的性質
名前と識別子
-
- D-Glucopyranose,4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
- ALPHA-D-CELLOBIOSE OCTAACETATE
- D-(+)-Cellobiose Octaacetate
- D-Cellobiose octaacetate
- D-β-Octaacetocellobiose
- 1,2,3,5-tetrazin
- D-β
- -Octaacetocellobiose
- Cellobiose octaacetate
- (2S,3R,4S,5R,6R)-6-(acetoxymethyl)-5-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yloxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate
- AS-11695
- AM83980
- NS00082827
- [(2R,3R,4S,5R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- beta -D-Maltose octaacetate
- 20764-63-0
- A-D-Cellobiose octaacetate
- D(+)-Cellobiose octaacetate
- Maybridge1_004250
- C-2650
- SCHEMBL181128
- AMY32650
- AKOS016010485
- (2S,3R,4S,5R,6R)-6-(acetoxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate
- EINECS 222-799-7
- 3616-19-1
- D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, tetraacetate
- HMS553J06
- Beta-D-maltose octaacetate
- 22352-19-8
- [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- 20880-60-8
- CS-W014412
- 1,2,2',3,3',4',6,6'-OCTA-O-ACETYL-BETA MALTOSE
- MFCD00009600
- D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
- 5346-90-7
- Octa-O-acetyl D-Cellobiose
-
- インチ: 1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27?,28+/m1/s1
- InChIKey: WOTQVEKSRLZRSX-UHFFFAOYSA-N
- ほほえんだ: CC(OCC1OC(OC2C(COC(=O)C)OC(OC(=O)C)C(OC(=O)C)C2OC(=O)C)C(OC(=O)C)C(OC(=O)C)C1OC(=O)C)=O
計算された属性
- せいみつぶんしりょう: 678.20100
- どういたいしつりょう: 678.200729
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 19
- 重原子数: 47
- 回転可能化学結合数: 20
- 複雑さ: 1200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 238
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 227-228 ºC
- ふってん: 683.1°Cat760mmHg
- フラッシュポイント: 281.2°C
- 屈折率: 1.507
- ようかいど: 微溶性(3.3 g/l)(25ºC)、
- あんていせい: Stable at RT
- PSA: 238.09000
- LogP: -0.83080
D-(+)-Cellobiose Octaacetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: S24/25
- 福カードFコード:10-21
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
D-(+)-Cellobiose Octaacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C255025-5g |
D-(+)-Cellobiose Octaacetate |
3616-19-1 | 5g |
$ 161.00 | 2023-09-08 | ||
| TRC | C255025-10g |
D-(+)-Cellobiose Octaacetate |
3616-19-1 | 10g |
$ 276.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211164-5g |
D-(+)-Cellobiose Octaacetate, |
3616-19-1 | 5g |
¥2482.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211164-5 g |
D-(+)-Cellobiose Octaacetate, |
3616-19-1 | 5g |
¥2,482.00 | 2023-07-10 | ||
| TRC | C255025-25g |
D-(+)-Cellobiose Octaacetate |
3616-19-1 | 25g |
$ 603.00 | 2023-04-18 | ||
| TRC | C255025-50g |
D-(+)-Cellobiose Octaacetate |
3616-19-1 | 50g |
$ 1154.00 | 2023-04-18 |
D-(+)-Cellobiose Octaacetate 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
3616-19-1 (D-(+)-Cellobiose Octaacetate) 関連製品
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
